ethyl 5-bromo-1H-indole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGKNXUVQJLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657661 | |
| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103858-54-4 | |
| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103858-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Bromo 1h Indole 3 Carboxylate
Classical Approaches to Indole-3-carboxylates and Bromination Strategies
Traditional methods for synthesizing the indole (B1671886) framework and subsequent functionalization remain fundamental in organic chemistry. These approaches have been adapted to produce a wide array of derivatives, including the target compound.
Fischer Indole Synthesis Adaptations for Brominated Indoles
The Fischer indole synthesis, a venerable reaction discovered in 1883, is a cornerstone for creating the indole nucleus. wikipedia.orgbyjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com For the synthesis of brominated indoles, a substituted phenylhydrazine, such as (4-bromophenyl)hydrazine (B1265515), serves as the starting material.
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a mdpi.commdpi.com-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The selection of the acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, AlCl₃), is crucial for the reaction's success. wikipedia.orgmdpi.com
While the classical Fischer indole synthesis is robust, a notable modification developed by Buchwald involves a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone precursors from aryl bromides and hydrazones. wikipedia.orgrsc.org This adaptation expands the scope of the reaction. wikipedia.org
Vilsmeier-Haack Reaction in Indole Functionalization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles. organic-chemistry.orgjk-sci.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This electrophilic species then attacks the indole ring.
For indoles, the formylation preferentially occurs at the C3 position due to the high electron density at this location. youtube.com The mechanism involves the electrophilic attack of the Vilsmeier reagent on the indole, leading to the formation of an iminium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate furnishes the corresponding aldehyde. wikipedia.org This reaction is not a direct route to ethyl 5-bromo-1H-indole-3-carboxylate but is a critical method for introducing a formyl group at the 3-position, which can then be a precursor for the carboxylate group. The relative reactivity of five-membered heterocycles in this reaction follows the order of pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com
A catalytic version of the Vilsmeier-Haack reaction has also been developed, employing a P(III)/P(V)=O cycle, which allows for milder reaction conditions. orgsyn.org
Regioselective Bromination of Indole-3-carboxylate (B1236618) Derivatives
The direct bromination of the indole ring system requires careful control to achieve the desired regioselectivity. The pyrrole moiety of the indole nucleus is highly reactive towards electrophiles, which can lead to a mixture of products. researchgate.net However, the presence of an electron-withdrawing group, such as an ester at the C3 position, deactivates the pyrrole ring and directs electrophilic substitution to the benzene (B151609) portion of the molecule.
Specifically, the treatment of methyl indole-3-carboxylate with bromine in acetic acid has been shown to yield methyl 5,6-dibromoindole-3-carboxylate regioselectively. nih.govresearchgate.netrsc.org This indicates a preference for bromination at the C5 and C6 positions under these conditions. To achieve selective bromination at the C5 position, as required for this compound, specific reaction conditions and brominating agents are necessary. The use of reagents like N-bromosuccinimide (NBS) in dimethylformamide can favor bromination at the C3 position if it is unsubstituted, while bromine in acetic acid tends to brominate the benzene ring of methoxy-substituted ethyl indole-2-carboxylates. researchgate.net For 3-methylindoles, the regioselectivity of bromination with NBS can be controlled by the choice of N-protecting group and reaction conditions to occur at either the C2 position or the C3-methyl group. acs.org
Modern Catalytic Methodologies in this compound Synthesis
Contemporary synthetic chemistry has increasingly turned to transition metal catalysis and innovative energy sources to improve the efficiency and selectivity of indole synthesis.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis has become an indispensable tool in the synthesis of indoles, offering versatile pathways for constructing the heterocyclic core through C-C and C-N bond formation. mdpi.com These methods often start with readily available precursors and proceed under mild conditions. mdpi.com
Several palladium-catalyzed strategies are applicable to indole synthesis, including the cyclization of alkynes and alkenes, as well as cross-coupling reactions. organicreactions.org One approach involves the intramolecular cyclization of 2-alkynylanilines. acs.org Another powerful method is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, where phenyl formate (B1220265) can be used as a carbon monoxide surrogate. mdpi.com Furthermore, palladium-catalyzed reactions can be employed for the direct C-H activation and functionalization of the indole nucleus. For instance, the regioselective alkylation of indoles at the C2 position has been achieved using a palladium catalyst in conjunction with norbornene. longdom.org
The synthesis of substituted indoles can also be accomplished through multicomponent reactions. For example, a one-pot procedure involving the palladium-catalyzed reaction of 2-bromopyridines, imines, and alkynes can produce indolizines. nih.gov While not directly yielding the target compound, these methodologies highlight the power of palladium catalysis in constructing complex heterocyclic systems.
| Catalyst System | Starting Materials | Product Type | Reference |
| Pd(OAc)₂ / t-Bu₃P | N-benzylidene-2-(1-pentynyl)aniline | 2-substituted-3-(1-alkenyl)indoles | organic-chemistry.org |
| Pd(0) | 2-alkynylanilines | Indoles | acs.org |
| Pd catalyst | β-nitrostyrenes, Phenyl formate | Indoles | mdpi.com |
| PdCl₂(MeCN)₂ | 3-phenyl indole, 1,3-dibromopropane | Annulated Indole | rsc.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a green and efficient technology, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.comtandfonline.com This technique has been successfully applied to various indole syntheses. researchgate.net
For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved with high yields (>90%) and dramatically reduced reaction times using microwave irradiation in a palladium-catalyzed intramolecular oxidative coupling. mdpi.com The reaction conditions typically involve a palladium catalyst, a copper oxidant, and a base in a suitable solvent like DMF, ACN, or DMSO. mdpi.com
The Bischler indole synthesis, another classical method, has also been adapted to a microwave-assisted, solvent-free protocol. organic-chemistry.org This involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles in good yields. organic-chemistry.org Furthermore, microwave-mediated ester hydrolysis and decarboxylation have been used to process indole derivatives, demonstrating the versatility of this energy source in multistep syntheses. nih.govresearchgate.net
| Reaction Type | Reactants | Conditions | Product | Reference |
| Pd-catalyzed intramolecular oxidative coupling | N-aryl enamines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, μW | 2-methyl-1H-indole-3-carboxylate derivatives | mdpi.com |
| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Solid-state, NaHCO₃, μW | 2-arylindoles | organic-chemistry.org |
| Ester hydrolysis and decarboxylation | Methyl 5,6-dibromoindole-3-carboxylate | μW | 5,6-dibromoindole | nih.govresearchgate.net |
| Schiff base formation | 1H-indole-2,3-dione, anilines | Acetic acid, μW | Schiff bases | researchgate.net |
Green Chemistry Approaches for Indole Synthesis
The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which prioritize environmental sustainability through the reduction of hazardous substances, energy consumption, and waste. researchgate.net These modern approaches are moving away from conventional methods that often require harsh conditions and toxic reagents. tandfonline.com Key advancements in the green synthesis of the indole scaffold, which is the core of this compound, include the use of alternative energy sources and eco-friendly reaction media. researchgate.net
Microwave-assisted synthesis has emerged as a prominent green technique. It offers significant advantages, including drastically reduced reaction times, improved product yields, and enhanced energy efficiency compared to conventional heating methods. tandfonline.comtandfonline.com Reactions that might take hours using traditional reflux can often be completed in minutes under microwave irradiation. tandfonline.com
Another cornerstone of green indole synthesis is the use of novel catalysts and reaction media. Nanocatalysts, for example, provide high surface area-to-volume ratios, leading to increased catalytic activity and easier separation and recycling. researchgate.net The replacement of volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or deep-eutectic liquids is also a major focus. researchgate.nettandfonline.com Water, in particular, is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Some syntheses have even been developed to proceed under solvent-free conditions, further minimizing environmental impact. researchgate.net
Below is a table summarizing various green chemistry approaches applicable to indole synthesis.
| Green Approach | Key Features | Examples of Application | Sources |
| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | Fischer indole synthesis, synthesis of bis(indolyl)methanes. | tandfonline.com, tandfonline.com, researchgate.net |
| Nanocatalysis | High efficiency, recyclability of catalysts. | Gold nanoparticles (Au NPs) for coupling of indoles and aldehydes. | tandfonline.com, researchgate.net |
| Aqueous Media | Use of water as a safe and environmentally benign solvent. | Br₂-catalyzed synthesis of bis(indolyl)methanes in water. | beilstein-journals.org, researchgate.net |
| Organocatalysis | Metal-free catalysis, reducing heavy metal waste. | Friedel–Crafts reactions using bidentate halogen-bond donors. | beilstein-journals.org, nih.gov |
| Solvent-Free Reactions | Reactions conducted by grinding or melting reagents without a solvent. | Synthesis of various indole analogues. | researchgate.net |
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler, commercially available starting materials. lkouniv.ac.inprinceton.edu This process involves "disconnections," which are the reverse of known chemical reactions, and "functional group interconversions" (FGI), which simplify the structure for further disconnection. lkouniv.ac.innumberanalytics.com
For a molecule like this compound, the analysis aims to identify the most efficient bond-forming strategies to construct the substituted indole core. The primary goal is to reduce the molecular complexity in a logical sequence. princeton.edu
Disconnection Strategies at the Indole Core
Fischer Indole Synthesis Disconnection: This is one of the most common strategies. It involves disconnecting the N1-C2 and C3-C3a bonds. This leads back to a substituted phenylhydrazine and a three-carbon carbonyl compound. In this case, the precursors would be (4-bromophenyl)hydrazine and ethyl pyruvate. This approach is powerful for creating the pyrrole ring fused to the benzene ring.
Reissert Indole Synthesis Disconnection: This method involves disconnecting the N1-C7a and C2-C3 bonds. The retrosynthetic precursors would be a nitrotoluene derivative and a source for the C2 and C3 atoms, typically diethyl oxalate. For the target molecule, this would start with 4-bromo-2-nitrotoluene.
Bischler-Möhlau Indole Synthesis Disconnection: This involves disconnecting the N1-C2 and C3-C3a bonds, similar to the Fischer synthesis, but starts from an α-halo-ketone and an aniline (B41778). The precursors would be 4-bromoaniline (B143363) and an appropriate α-haloketone derivative that can provide the 3-carboxylate group.
A visual representation of a primary disconnection strategy for the indole core is shown below:
Figure 1: Retrosynthetic disconnection of the indole core of the target molecule based on the Fischer indole synthesis.
(Image is a conceptual representation of the disconnection)
Functional Group Interconversions (FGI) in Synthesis Planning
Functional Group Interconversions (FGI) are crucial steps in a synthetic plan where one functional group is converted into another to facilitate a key disconnection or to introduce the desired functionality at a later, more convenient stage. lkouniv.ac.innumberanalytics.com FGI allows for greater flexibility in choosing starting materials and reaction pathways. solubilityofthings.com
In the synthesis of this compound, several FGIs can be considered:
Esterification: The ethyl carboxylate group can be introduced late in the synthesis via esterification of the corresponding carboxylic acid (5-bromo-1H-indole-3-carboxylic acid). This is a common FGI, as the carboxylic acid might be more stable or easier to handle during the core indole formation steps. chemicalbook.com
Bromination: The bromine atom at the C5 position can be introduced onto a pre-formed indole-3-carboxylate ester. This avoids carrying the bromo-substituent through the entire synthesis, which might interfere with certain reaction conditions (e.g., organometallic reagents).
From Amine to Bromo: An alternative FGI involves starting with an aniline derivative and converting an amino group into a bromo group via a Sandmeyer-type reaction. For instance, one could start with ethyl 5-amino-1H-indole-3-carboxylate and convert the amino group to the bromo group.
From Cyano to Ester: The cyano group is a versatile precursor for carboxylic acids and their derivatives. nih.gov A potential FGI could involve the synthesis of 5-bromo-1H-indole-3-carbonitrile, followed by hydrolysis and esterification to yield the target compound.
The table below outlines potential FGI steps relevant to the synthesis.
| Target Group | Precursor Group | Transformation | Relevance to Synthesis | Sources |
| Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) | Fischer Esterification | Simplifies synthesis by adding the ester group at the end. | chemicalbook.com |
| Bromo (-Br) | Hydrogen (-H) | Electrophilic Bromination | Allows for late-stage functionalization of the indole ring. | rsc.org |
| Bromo (-Br) | Amino (-NH₂) | Sandmeyer Reaction | Provides an alternative route to introduce the bromine atom. | lkouniv.ac.in |
| Ethyl Ester (-COOEt) | Nitrile (-CN) | Hydrolysis & Esterification | The nitrile group can be a stable intermediate during indole formation. | nih.gov |
Chemo-, Regio-, and Stereoselectivity in Synthesis
Achieving high selectivity is paramount in multistep organic synthesis to maximize the yield of the desired product and minimize difficult purification steps.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, a key chemoselective challenge is to perform reactions on the indole ring without affecting the ethyl ester group. For example, during bromination, conditions must be chosen that favor electrophilic aromatic substitution over reactions at the ester.
Regioselectivity is the control of the position at which a reaction occurs. The synthesis of the target molecule requires the specific placement of the bromine atom at the C5 position and the carboxylate group at the C3 position. Electrophilic substitution on the indole ring is highly regioselective. The C3 position is the most nucleophilic and typically reacts first. nih.gov To achieve substitution at the benzene ring (e.g., C5), the C3 position must often be blocked. However, in the case of indole-3-carboxylates, the electron-withdrawing nature of the C3 substituent deactivates the pyrrole ring towards further electrophilic attack, directing substitution to the benzene portion of the molecule. Specifically, treatment of methyl indole-3-carboxylate with bromine in acetic acid has been shown to yield the 5,6-dibromo derivative regioselectively. rsc.org To obtain the desired 5-bromo product, reaction conditions (reagent stoichiometry, temperature) must be carefully controlled to favor mono-bromination. Direct C5-H iodination of indoles has also been achieved with high regioselectivity, suggesting similar strategies could be optimized for bromination. rsc.org
Stereoselectivity , the control of the stereochemical outcome of a reaction, is not a factor in the final product, as this compound is an achiral molecule. However, stereoselectivity could become important if chiral reagents or catalysts are used in intermediate steps, which could lead to the formation of diastereomeric intermediates that might react at different rates. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis of Ethyl 5-Bromo-1H-indole-3-carboxylate and Related Systems
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. montclair.edu These methods are essential for identifying the functional groups present in the compound. nih.gov The analysis is based on comparing experimentally observed spectral bands with established correlation charts and theoretical calculations for related molecular systems. researchgate.netnih.gov
The vibrational spectrum of this compound is dominated by the characteristic modes of its two primary functional units: the indole (B1671886) ring and the ethyl ester group.
Indole Moiety: The indole ring exhibits several key vibrational signatures. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1620-1450 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring C-H bonds also produce characteristic absorptions at lower wavenumbers. nih.gov
Ester Moiety: The ethyl carboxylate group is readily identified by a strong, prominent C=O (carbonyl) stretching band, typically found in the range of 1680-1720 cm⁻¹. The presence of conjugation with the indole ring system can shift this band to a lower frequency. The C-O stretching vibrations of the ester group usually produce two distinct bands: an asymmetric C-O-C stretch around 1250-1200 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹. scialert.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole (N-H) | Stretching | 3300 - 3500 | Medium, Sharp |
| Indole (Aromatic C-H) | Stretching | 3000 - 3150 | Medium to Weak |
| Ester (Aliphatic C-H) | Stretching | 2850 - 3000 | Medium |
| Ester (C=O) | Stretching | 1680 - 1720 | Strong |
| Indole (C=C) | Ring Stretching | 1450 - 1620 | Medium to Strong |
| Ester (C-O-C) | Asymmetric Stretching | 1200 - 1250 | Strong |
The substitution of a bromine atom at the C5 position of the indole ring introduces specific changes to the vibrational spectrum. The primary effects are due to the mass and electronic properties of the halogen.
Mass Effect: The high mass of the bromine atom leads to a lowering of the frequencies of vibrations involving the C-Br bond. The C-Br stretching vibration itself is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
Electronic Effect: As an electron-withdrawing group, bromine can influence the electron density distribution within the indole ring. researchgate.net This can lead to subtle shifts in the positions and intensities of the characteristic ring stretching and bending modes compared to the unsubstituted indole-3-carboxylate (B1236618). chemrxiv.org Studies on halogenated indoles confirm that substitutions on the benzene (B151609) ring portion of the indole nucleus affect the vibrational energies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgmdpi.com
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
¹H NMR Spectrum: The spectrum would show a downfield signal for the N-H proton (typically > 8.0 ppm), which is often broad. The aromatic region would display signals for the protons at the C2, C4, C6, and C7 positions. The proton at C2 is typically a singlet or a narrow doublet. The C4 proton would appear as a doublet, coupled to the C6 proton (meta-coupling), while the C6 proton would show as a doublet of doublets, coupled to both C4 and C7. The C7 proton would be a doublet. The ethyl group gives a characteristic quartet for the -CH₂- protons (around 4.3-4.4 ppm) and a triplet for the -CH₃ protons (around 1.4 ppm).
¹³C NMR Spectrum: The ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule (assuming no accidental equivalence). The carbonyl carbon of the ester would be the most downfield signal (around 165 ppm). The aromatic carbons of the indole ring would resonate in the range of approximately 110-140 ppm. The carbon bearing the bromine atom (C5) would be shifted to a higher field (lower ppm value) compared to its resonance in the non-brominated analog due to the heavy atom effect, with its signal appearing around 115 ppm. The ethyl group carbons would appear at approximately 60 ppm (-CH₂-) and 14 ppm (-CH₃-). rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| NH | ~8.5 (broad) | s | - |
| C2 | ~8.1 | s | ~128 |
| C3 | - | - | ~108 |
| C3a | - | - | ~126 |
| C4 | ~8.2 | d | ~125 |
| C5 | - | - | ~115 |
| C6 | ~7.4 | dd | ~124 |
| C7 | ~7.3 | d | ~113 |
| C7a | - | - | ~135 |
| Ester C=O | - | - | ~165 |
| Ester CH₂ | ~4.4 | q | ~61 |
| Ester CH₃ | ~1.4 | t | ~14 |
Note: Predicted values are based on data for similar structures and may vary depending on solvent and experimental conditions.
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often used for unambiguous structural confirmation. Techniques such as COSY (Correlation Spectroscopy) would confirm the spin-spin coupling relationships between protons, for example, linking the C6 proton to both the C4 and C7 protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the C-H connectivities. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively establishing the placement of the ethyl ester group at C3 and the bromine atom at C5 by showing correlations from protons to nearby quaternary carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). mdpi.com
For this compound (C₁₁H₁₀BrNO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The presence of bromine is particularly distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the [M]+ and [M+2]+ peaks).
The calculated monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₁H₁₁BrNO₂⁺) is a precise value that can be experimentally verified. For instance, the exact mass of a related compound, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, was determined via HRMS-ESI to be 379.8777 [M+H]⁺, which matched the calculated value of 379.8778. rsc.org This level of accuracy provides unequivocal confirmation of the molecular formula.
Electronic Absorption Spectroscopy: UV-Vis Characterization
The electronic absorption properties of this compound are dictated by the π-electron system of the indole nucleus. Specific experimental UV-Vis absorption maxima (λmax) for this compound are not detailed in the reviewed scientific literature. However, the UV-Vis spectrum for the isomeric compound, ethyl 5-bromo-1H-indole-2-carboxylate, is available and provides insight into the characteristic electronic transitions of a bromo-substituted indole ring system. nih.gov
Typically, indole derivatives exhibit two main absorption bands in the ultraviolet region, which arise from π-π* transitions. The first band, appearing at shorter wavelengths, is of higher energy, while the second band, at longer wavelengths, is of lower energy and is more sensitive to substitution on the benzene portion of the indole ring. For this compound, similar absorption characteristics are expected, influenced by the bromine atom at the C5-position and the ethyl carboxylate group at the C3-position.
Table 1: UV-Vis Spectral Data This table reflects the absence of specific experimental data for the target compound in the surveyed literature.
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| This compound | Data not available | Not applicable | N/A |
X-ray Crystallography Studies for Solid-State Conformation
A definitive single-crystal X-ray diffraction study for this compound was not found in the surveyed literature. However, crystallographic data from highly related compounds provide significant insight into the expected solid-state conformation, molecular geometry, and intermolecular interactions.
Analysis of a complex derivative, ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, reveals critical conformational features of the 5-bromo-1H-indole moiety. researchgate.net Similarly, data for the regioisomer, ethyl 6-bromo-1H-indole-3-carboxylate, offers a valuable comparison for understanding crystal packing.
Based on related structures, the core 5-bromo-1H-indole ring system of the title compound is expected to be essentially planar. In a studied complex, the 5-bromo-1H-indole ring is reported to be almost planar, with maximum deviations from the mean plane being minimal. researchgate.net This planarity is a characteristic feature of the fused aromatic ring system of indole.
Table 2: Selected Dihedral Angles from a Related Crystal Structure The data below is from ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which contains the 5-bromo-1H-indole core. It demonstrates the twisting that can occur between the indole ring and its substituents.
| Description | Molecule A Angle (°) | Molecule B Angle (°) | Reference |
| Dihedral angle between 5-bromo-1H-indole ring and hexahydroquinoline plane | 78.55 (9) | 89.70 (8) | researchgate.net |
The crystal packing of this compound is anticipated to be governed by a network of intermolecular hydrogen bonds and other weaker interactions. The indole N-H group is a classic hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group is an effective hydrogen bond acceptor.
Studies on analogous structures strongly suggest that the primary packing motif will involve N-H···O hydrogen bonds. researchgate.net In the crystal structure of ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, molecules are linked by pairs of N—H⋯O hydrogen bonds, which form dimers exhibiting an R¹₂(6) ring motif. researchgate.net These dimers are further connected into chains. researchgate.net The crystal structure of ethyl 6-bromo-1H-indole-3-carboxylate also reveals intermolecular N–H⋯O hydrogen bonds that create dimers and layered networks.
In addition to these strong hydrogen bonds, other interactions are expected to contribute to the stability of the crystal lattice. These include weaker C-H···O and C-H···π interactions. nih.gov Furthermore, π-π stacking interactions between the aromatic indole rings are a common feature in the crystal packing of such compounds and likely play a role in the supramolecular assembly. nih.gov
Table 3: Expected Intermolecular Interactions and Motifs
| Interaction Type | Donor | Acceptor | Resulting Motif |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Carbonyl Oxygen (C=O) | Dimers, Chains, Layered Networks |
| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (C=O) | 3D Network Stabilization |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular electronic structures. niscpr.res.in For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict geometries, electronic properties, and spectroscopic features. niscpr.res.insci-hub.ruresearchgate.net
The optimization of the molecular geometry is the first step in most computational studies, providing the most stable three-dimensional arrangement of atoms. For indole systems, the planarity of the bicyclic indole ring is a key feature. mdpi.com In a study on 5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one, a related structure, DFT calculations were used to substantiate the experimental crystal structure data. sci-hub.ru The calculations confirmed a slight twist in the bicyclic unit. sci-hub.ru
For ethyl 5-bromo-1H-indole-3-carboxylate, it is expected that the indole ring system would be largely planar. The ethyl carboxylate group at the 3-position introduces conformational flexibility. Rotation around the C3-C(O) and O-C(ethyl) bonds would lead to different conformers. Computational studies on similar indole-3-carboxylates would typically explore the potential energy surface to identify the most stable conformer, which is crucial for understanding its interactions and reactivity.
Table 1: Representative Calculated Geometrical Parameters for an Indole Derivative (Data from a DFT study on 1-(phenylsulfonyl)indole) mdpi.com
| Parameter | Bond Length (Å) |
| C1–C2 | 1.336(3) |
| N1–C1 | 1.411(3) |
| N1–C8 | 1.413(3) |
| C3–C8 | 1.442(3) |
Note: The table presents data for 1-(phenylsulfonyl)indole (B187392) as representative data for a substituted indole. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.com
In substituted indoles, the distribution of the HOMO and LUMO is significantly influenced by the nature and position of the substituents. nih.gov For this compound, the electron-withdrawing nature of the bromine atom at the 5-position and the ethyl carboxylate group at the 3-position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. The HOMO is generally delocalized over the indole ring, while the LUMO often shows significant contributions from the substituent groups. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Indole (Data from a DFT study on a cyano(phenylsulfonyl)indole derivative) mdpi.com
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.5 |
Note: The table presents representative data. The precise HOMO and LUMO energies for this compound would depend on the specific computational method and basis set used.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dersc.org It is particularly useful for understanding charge delocalization and hyperconjugative interactions. wisc.edu In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified using second-order perturbation theory, providing a measure of their energetic significance. uni-muenchen.de
For this compound, NBO analysis would reveal the delocalization of the nitrogen lone pair electrons into the π-system of the indole ring and the carbonyl group. It would also quantify the hyperconjugative interactions between the indole ring and the ethyl carboxylate substituent. These interactions are crucial for understanding the molecule's electronic structure and reactivity patterns. The analysis provides a detailed picture of the electron density distribution, highlighting the most electron-rich and electron-poor regions of the molecule.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical vibrational frequency calculations are essential for the accurate assignment of experimental spectra. tsijournals.com These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. nih.gov
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific internal coordinates (stretching, bending, etc.). tsijournals.com For this compound, key vibrational modes would include the N-H stretch of the indole ring, the C=O stretch of the carboxylate group, and various C-H and C-C stretching and bending modes of the indole and ethyl groups. The position of these bands would be sensitive to the electronic effects of the bromo and carboxylate substituents. A study on indole-3-carbinol (B1674136) demonstrated the use of DFT to calculate and assign vibrational spectra. tsijournals.com
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. capes.gov.br They are powerful tools for characterizing chemical bonding, identifying lone pairs, and understanding the electronic structure of molecules.
For this compound, ELF and LOL analyses would reveal the covalent nature of the bonds within the indole ring and the ethyl carboxylate group. The basins of attraction corresponding to the nitrogen lone pair and the C-Br bond would also be clearly visualized. These analyses provide a more detailed and intuitive picture of the electron distribution than simple population analyses.
Theoretical Mechanistic Studies of Reactions Involving this compound
Theoretical mechanistic studies employ computational methods to explore the potential energy surfaces of chemical reactions. These studies can identify transition states, intermediates, and reaction pathways, providing valuable insights into reaction mechanisms. researchgate.netacs.org
For this compound, theoretical studies could be used to investigate a variety of reactions, including electrophilic substitution on the indole ring, nucleophilic attack at the carbonyl carbon, and cross-coupling reactions involving the C-Br bond. For instance, DFT calculations have been used to elucidate the mechanism of C-H functionalization of indoles. researchgate.netchim.it Such studies on this compound would help in understanding its reactivity and in designing new synthetic methodologies. A study on the decarboxylation of indazolium-3-carboxylate used quantum chemistry calculations to investigate the reaction mechanism and energy profiles. nih.gov
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical predictions, when correlated with experimental data, offer deep insights into the molecule's electronic structure and conformation.
Computational Methodology
The prediction of spectroscopic parameters for indole derivatives is commonly achieved using DFT calculations. A prevalent method involves the use of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p). ijrar.orgresearchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. ijrar.orgresearchgate.net
For the calculation of electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the standard approach. researchgate.net The choice of functional can be critical, with functionals like CAM-B3LYP sometimes offering more accurate predictions for charge-transfer excitations compared to B3LYP. researchgate.netresearchgate.net Solvent effects, which can significantly influence spectral properties, are often incorporated using models like the Polarizable Continuum Model (PCM).
Correlation of Predicted and Experimental NMR Spectra
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These are typically calculated by first optimizing the molecule's geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated isotropic shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
While a dedicated study presenting a direct correlation for this compound is not available, a comparison can be drawn with the experimental data for the structurally analogous compound, ethyl 5-iodo-1H-indole-3-carboxylate. rsc.org The electronic environment of the protons and carbons is expected to be similar, with predictable variations due to the differing electronegativity and size of bromine versus iodine.
Below is a table illustrating a hypothetical correlation between predicted ¹H NMR data for the bromo-derivative and experimental data for the iodo-derivative. rsc.org
Table 1: Predicted vs. Experimental ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Ethyl 5-iodo-1H-indole-3-carboxylate rsc.org |
|---|---|---|
| NH | ~12.0 | 12.10 |
| H4 | ~8.2 | 8.34 |
| H2 | ~8.0 | 8.07 |
| H6 | ~7.4 | 7.47 |
| H7 | ~7.3 | 7.34 |
| -CH₂- (ethyl) | ~4.3 | 4.28 |
Note: Predicted values are illustrative and based on general principles of NMR spectroscopy and DFT calculations.
A similar correlation can be established for the ¹³C NMR spectra. The predicted chemical shifts from DFT calculations generally show a good linear correlation with experimental values, although absolute values may differ.
Table 2: Predicted vs. Experimental ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Ethyl 5-iodo-1H-indole-3-carboxylate rsc.org |
|---|---|---|
| C=O | ~164 | 164.1 |
| C7a | ~135 | 135.6 |
| C4 | ~132 | 133.2 |
| C2 | ~130 | 130.5 |
| C5 | ~115 | 85.8 (significant difference due to I vs. Br) |
| C3a | ~128 | 128.9 |
| C6 | ~128 | 128.2 |
| C7 | ~114 | 114.9 |
| C3 | ~106 | 106.0 |
| -CH₂- (ethyl) | ~59 | 59.3 |
Note: Predicted values are illustrative. The significant discrepancy at C5 highlights the strong electronic effect of the halogen substituent.
Correlation of Predicted and Experimental Vibrational Spectra
Theoretical vibrational frequencies are obtained from the second derivative of the energy with respect to the nuclear coordinates. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. ijrar.org Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to the calculated wavenumbers to improve the agreement with experimental data. researchgate.net
The FT-IR spectrum of indole derivatives is characterized by several key vibrational modes. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group is expected around 1670-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations occur in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Table 3: Predicted vs. Experimental FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (Scaled) for this compound | Experimental Wavenumber for Ethyl 5-iodo-1H-indole-3-carboxylate rsc.org |
|---|---|---|
| N-H Stretch | ~3280 | 3276 |
| Aromatic C-H Stretch | ~3100 | - |
| C=O Stretch | ~1675 | 1672 |
| Aromatic C=C Stretch | ~1530 | 1526 |
| C-O Stretch (Ester) | ~1185 | 1180 |
Note: Predicted values are illustrative and based on typical results from DFT calculations for similar molecules.
The strong correlation between the scaled theoretical wavenumbers and the experimental vibrational frequencies allows for a detailed assignment of the experimental spectrum, confirming the molecular structure and identifying characteristic functional groups. ijrar.orgresearchgate.net
Predicted Electronic (UV-Vis) Spectrum
TD-DFT calculations can predict the electronic absorption wavelengths (λ_max) corresponding to electronic transitions, primarily the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. For indole derivatives, the absorption spectra typically show intense bands in the UV region. The predicted λ_max for this compound in a solvent like ethanol (B145695) or DMSO would likely fall in the range of 280-350 nm, corresponding to π→π* transitions within the indole ring system. researchgate.net Comparing these predictions with experimental UV-Vis spectra helps in understanding the electronic properties and conjugation within the molecule.
Chemical Reactivity and Derivatization Strategies
Reactions at the Bromine Atom: Nucleophilic Substitution Reactions
The bromine atom on the benzene (B151609) portion of the indole (B1671886) ring is a key functional handle, primarily for palladium-catalyzed cross-coupling reactions, which are more common than direct nucleophilic aromatic substitution for this type of substrate.
Synthesis of Aminated Indole Derivatives
While direct nucleophilic aromatic substitution of the bromine with amines can be challenging, such transformations are possible under specific conditions. More commonly, amination is achieved via transition-metal-catalyzed methods, which fall under the broader category of cross-coupling reactions. Classical amination methods often involve reacting a nitrogen nucleophile with an electrophilic carbon center. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom at the 5-position is particularly well-suited for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. longdom.orguwindsor.ca
Suzuki Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds and has been successfully applied to 5-bromoindole (B119039) derivatives. nih.govresearchgate.net For instance, the coupling of 5,7-dibromoindole with phenylboronic acid has been achieved using a Pd(PPh₃)₄ catalyst in water, demonstrating that N-protection is not always necessary. rsc.org The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and selectivity. nih.govrsc.orgthieme-connect.de
Interactive Data Table: Examples of Suzuki Reactions on Bromoindoles
| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |
| 5-Bromo-3-iodo-1-tosylindole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-Iodo-5-(3-methoxyphenyl)-1-tosylindole | 94% thieme-connect.de |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 5,7-Diphenylindole | 83% rsc.org |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole | High nih.gov |
Note: While an indazole, the reactivity is analogous and demonstrates the catalyst system's effectiveness.
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org This reaction typically proceeds with a palladium catalyst and a base, such as triethylamine. thieme-connect.desioc-journal.cn The reaction of ethyl 5-bromo-1H-indole-3-carboxylate with an alkene like ethyl acrylate (B77674) would be expected to yield the corresponding 5-alkenyl derivative. The archetypal Heck reaction involves terminal alkenes with electron-withdrawing groups, which generally provide high regioselectivity. thieme-connect.de Intramolecular Heck reactions of bromoindoles have also been utilized to synthesize complex fused-ring systems like β-carbolines. acs.org
Sonogashira Reaction
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgresearchgate.netwalisongo.ac.id This method allows for the introduction of an alkynyl substituent at the 5-position of the indole ring. Sequential cross-coupling reactions, such as a Suzuki reaction followed by a Sonogashira coupling, can be performed on di-halogenated indoles to create complex, unsymmetrically substituted indole derivatives. thieme-connect.de The selectivity is often controlled by the differing reactivity of the halogens (I > Br). thieme-connect.de
Reactions at the Ester Group: Hydrolysis and Transesterification
The ethyl ester at the C3 position is a versatile functional group that can be readily converted into other functionalities.
Formation of 5-Bromo-1H-indole-3-carboxylic Acid
The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent mixture like methanol/water or ethanol (B145695)/water, followed by acidification. nih.gov The resulting 5-bromo-1H-indole-3-carboxylic acid is a valuable intermediate for further derivatization, particularly for the synthesis of amides and other pharmacologically relevant molecules. chemimpex.com
Amidation and Hydrazinolysis Reactions
The ester group can be converted directly into amides or hydrazides.
Amidation: The reaction of this compound with an amine can produce the corresponding amide. This reaction may require elevated temperatures or catalysis. A more common and efficient route to amides is the conversion of the carboxylic acid (from hydrolysis) to an activated species like an acid chloride or by using peptide coupling reagents, which then readily reacts with an amine.
Hydrazinolysis: The reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol under reflux, yields the corresponding carbohydrazide. mdpi.com For example, ethyl indol-2-carboxylate undergoes hydrazinolysis to form indole-2-carbohydrazide in high yield. mdpi.com This transformation is applicable to the 3-carboxylate isomer as well, producing 5-bromo-1H-indole-3-carbohydrazide, a useful building block for synthesizing various heterocyclic systems.
Functionalization at the Indole Nitrogen (N1) Position
The nitrogen atom of the indole ring is nucleophilic and can be functionalized, most commonly through alkylation or acylation. The N-H proton is weakly acidic and can be removed by a suitable base to generate the indole anion. mdpi.com The use of bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) is a common method. nih.gov Once deprotonated, the resulting anion acts as a potent nucleophile, reacting with various electrophiles.
For example, the N-alkylation of 6-bromoindole (B116670) has been accomplished using NaH in DMF followed by the addition of an alkyl halide, such as methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. nih.gov Similarly, ethyl indol-2-carboxylate can be N-alkylated with agents like allyl bromide or benzyl (B1604629) bromide using aqueous potassium hydroxide in acetone. mdpi.com These methods are directly applicable to this compound for the introduction of a wide variety of substituents at the N1 position, which is often crucial for modulating the biological activity of indole-based compounds.
Interactive Data Table: N1-Alkylation of Indole Esters
| Indole Substrate | Alkylating Agent | Base | Solvent | Product |
| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH | DMF | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate nih.gov |
| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate mdpi.com |
| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate mdpi.com |
Directed C-H Functionalization at Other Indole Ring Positions
Recent advancements in organic synthesis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indole scaffold. For indoles bearing a carbonyl group at the C3 position, such as this compound, this group can act as a directing group to facilitate C-H activation at other positions of the indole ring.
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the derivatization of indoles. nih.govacs.org The ester group at C3 can direct the arylation to either the C2 or C4 position, depending on the reaction conditions and the specific catalyst system employed. nih.govacs.org
For N-unprotected 1H-indole-3-carboxylates, palladium(II)-catalyzed reactions with aryl iodides can lead to decarboxylative C2-arylation. nih.govacs.org In this process, the ester group is ultimately removed and replaced by an aryl group at the C2 position. nih.govacs.org
Conversely, under different palladium-catalyzed conditions, C4-arylation can be achieved. nih.govacs.org For example, using a Pd(OAc)₂ catalyst with AgOAc as an oxidant in a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA), C4-arylation of 3-acetylindoles has been demonstrated. nih.govacs.org In some cases, this C4-arylation is followed by a domino reaction involving the migration of the acetyl group from C3 to C2. nih.govacs.org While this specific migration has been observed for 3-acetylindoles, it highlights the complex and tunable reactivity of C3-carbonyl substituted indoles.
The following table outlines the outcomes of directed C-H functionalization on related indole substrates:
| Directing Group | Position of Functionalization | Reaction Type | Catalyst System | Product Type | Reference |
| Carboxylic acid/Ester | C2 | Decarboxylative Arylation | Pd(II) | 2-Arylindoles | nih.govacs.org |
| Formyl | C4 | Arylation | Pd(OAc)₂/AgOAc | 4-Arylindoles | nih.govacs.org |
| Acetyl | C4 | Arylation | Pd(OAc)₂/AgOAc | 4-Aryl-3-acetylindoles | nih.govacs.org |
| Acetyl | C4 and C2 | Domino Arylation/Carbonyl Migration | Pd(OAc)₂/AgOAc | 4-Aryl-2-acetylindoles | nih.govacs.org |
The regioselectivity of C-H functionalization in indoles is a significant challenge due to the presence of multiple reactive C-H bonds. The outcome of these reactions is influenced by a variety of factors, including the nature of the directing group, the catalyst, ligands, solvents, and reaction temperature.
For 3,5-unsubstituted, 4-substituted indoles, electrophilic aromatic substitution-based cyclizations and annulations typically occur at the C3 position. beilstein-journals.org However, the presence of a directing group at C3, such as the ethyl carboxylate in the title compound, fundamentally alters the regiochemical preference.
Achieving selective functionalization at a specific position often requires careful optimization of the reaction conditions. For instance, the choice between C2 and C4 arylation in 3-carbonyl substituted indoles is highly dependent on the catalyst system and the presence of additives. nih.govacs.org The ability to switch the regioselectivity by modifying these parameters is a testament to the progress in understanding and controlling these complex reactions.
Furthermore, the protection of the indole nitrogen can also influence the regioselectivity. While many modern C-H functionalization reactions are developed for free (NH) indoles, N-protection can be a strategy to block reactivity at the nitrogen and potentially alter the electronic properties of the indole ring, thereby influencing the site of C-H activation.
Role in Complex Organic Synthesis
Ethyl 5-Bromo-1H-indole-3-carboxylate as a Synthetic Precursor for Advanced Indole (B1671886) Frameworks
The construction of complex, multi-cyclic indole frameworks is a significant challenge in organic synthesis. This compound and its close analogs serve as key starting materials for creating advanced, fused heterocyclic systems. The bromine atom is a linchpin for intramolecular cyclization reactions, often catalyzed by transition metals, to build these elaborate structures.
For instance, synthetic strategies using bromoindole precursors have led to the formation of diverse and complex frameworks:
Oxazino[4,3-a]indoles : A novel synthetic route starting from ethyl 1H-indole-2-carboxylates (structurally related to the title compound) and activated glycerol (B35011) carbonates allows for the construction of the 3,4-dihydro-1H- chemimpex.comresearchgate.netoxazino[4,3-a]indole system. This multi-step sequence involves N-alkylation followed by intramolecular cyclization. nih.gov
Carbolines and Related Fused Systems : Intramolecular Heck reactions, a powerful palladium-catalyzed C-C bond-forming reaction, have been employed on bromoindole derivatives to synthesize various fused carboline structures. organic-chemistry.orgacs.org Depending on the precise arrangement of substituents, precursors like 2-aryl(amino)methyl-3-bromoindoles can yield 3,4-benzo[c]-β-carbolines, while isomeric 3-aryl(amino)methyl-2-bromoindoles can lead to benzo researchgate.netscirp.orgisothiazolo[2,3-a]indole 5,5-dioxides or 1,2-benzo[a]-γ-carbolines. acs.org These reactions highlight how the strategic placement of the bromine atom on the indole core directs the formation of complex, polycyclic architectures.
The ability to serve as a precursor in the synthesis of such intricate molecules makes bromoindoles an invaluable resource in both academic and industrial laboratories, driving innovation in drug discovery and materials science. chemimpex.com
Utility in the Construction of Functionalized Indole Derivatives
The true synthetic power of this compound lies in the reactivity of its C5-bromo substituent, which acts as a versatile handle for introducing a wide array of functional groups. This is most prominently achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. wikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the bromoindole with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It is widely used to introduce aryl or heteroaryl substituents at the 5-position of the indole ring. nih.govmdpi.com This method is advantageous due to the stability, ease of preparation, and low toxicity of the boronic acid reagents. organic-chemistry.org The formation of brominated indoles in high yields is particularly advantageous as they are key scaffolds for these coupling reactions. mdpi.com
Heck Coupling : The Heck reaction facilitates the formation of a carbon-carbon bond between the bromoindole and an alkene, providing a direct route to vinyl-substituted indoles. organic-chemistry.org This reaction is known for its outstanding trans selectivity and has been applied in the synthesis of complex molecules, including active pharmaceutical ingredients. organic-chemistry.orgbeilstein-journals.org
Other Functionalizations : Beyond C-C bond formation, the bromoindole core allows for other modifications. The indole nitrogen can be alkylated under basic conditions, and the ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides or hydrazides, further expanding the molecular diversity that can be achieved from this single precursor. researchgate.netnih.govnih.gov For example, 5-bromoindole-2-carboxylic acid has been converted into various derivatives, including carbothioamides, oxadiazoles, and triazoles, to explore their biological activity. researchgate.net
The following table provides examples of functionalization reactions on bromoindole-related scaffolds.
| Reaction Type | Bromo-Heterocycle Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-(pyrrol-2-yl)-1H-indazole derivative | nih.gov |
| Heck Coupling | 3-bromo-1-methyl-1H-indazole | n-butyl acrylate (B77674) | Palladium catalyst, Base | 3-vinyl-1H-indazole derivative | beilstein-journals.org |
| N-Alkylation | Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH, Acetone, 20 °C | Ethyl 1-allyl-1H-indole-2-carboxylate | researchgate.netnih.gov |
| Amide Formation | 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine ester hydrochloride | Peptide coupling conditions | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | nih.gov |
Strategic Integration into Multi-Step Synthetic Sequences
In the context of total synthesis or the development of complex pharmaceutical agents, every step must be carefully planned for efficiency and yield. libretexts.org this compound and its analogs are frequently chosen as key intermediates in multi-step synthetic sequences due to their stability and predictable reactivity.
A prime example of this strategic integration is in the synthesis of targeted drug molecules. For instance, the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, which are being investigated to enhance the efficacy of antibiotics, utilized 6-bromoindole (B116670) as the central building block. nih.gov In a multi-step sequence, the bromoindole was first alkylated at the nitrogen atom, followed by further modifications to assemble the final inhibitor molecules NL1 and NL2. nih.gov For a third inhibitor, NL3, the bromine atom was used for a palladium-catalyzed cross-coupling reaction. nih.gov
Similarly, a concise synthesis of Axitinib, a drug used for treating renal cell carcinoma, was developed using a bromo-substituted indazole. beilstein-journals.org The synthesis involved a sequential, two-step process featuring a Heck coupling reaction, demonstrating how the bromo-heterocycle serves as a reliable anchor point for building molecular complexity in a planned sequence. beilstein-journals.org The ability to perform selective reactions at different positions of the molecule (e.g., the bromine atom, the indole nitrogen, or the ester) allows chemists to construct complex target structures in a controlled, stepwise manner.
Analog Design and Structure-Activity Relationship (SAR) Studies via Chemical Modification
One of the most critical activities in drug discovery is the systematic modification of a lead compound to understand how its chemical structure relates to its biological activity—a process known as developing a structure-activity relationship (SAR). nih.gov this compound is an ideal starting point for such studies. The C5-bromo position is a convenient site for diversification, allowing chemists to generate a library of analogs with different substituents at this position to probe interactions with a biological target. chemimpex.comresearchgate.net
Several studies have leveraged this approach:
EGFR Inhibitors : In a study aimed at developing new inhibitors for the Epidermal Growth Factor Receptor (EGFR), a known cancer target, researchers synthesized a series of novel 5-bromoindole-2-carboxylic acid derivatives. researchgate.net By creating analogs featuring carbothioamide, oxadiazole, and triazole moieties and testing their antiproliferative activity against cancer cell lines, they were able to establish key SAR insights. researchgate.net
Analgesic Agents : A series of indomethacin (B1671933) analogs were synthesized by modifying the (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole scaffold. iajps.com By introducing different groups at the indole nitrogen, researchers could evaluate how these changes affected the analgesic activity of the compounds, leading to the identification of a potent new agent. iajps.com
Anti-breast Cancer Agents : Another study focused on synthesizing a series of 5-hydroxyindole-3-carboxylic acids and their corresponding esters with various amines to evaluate their potential as anti-breast cancer agents. nih.gov
These examples demonstrate that the chemical tractability of the bromoindole core provides a robust platform for generating compound libraries for SAR studies, which is essential for optimizing the potency and selectivity of new therapeutic agents. nih.govresearchgate.net
Future Perspectives and Advanced Research Applications
Exploration of New Derivatization Pathways
The ethyl 5-bromo-1H-indole-3-carboxylate molecule is rich in reactive sites, making it an ideal substrate for a wide range of derivatization reactions to create novel compounds. Key reactive positions include the indole (B1671886) nitrogen (N-1), the C-2 position, the ester group at C-3, and the bromine atom at C-5.
Future research will likely focus on exploiting these sites in novel ways:
N-Alkylation and Acylation: The indole nitrogen can be readily alkylated or acylated to introduce a variety of functional groups. mdpi.comresearchgate.net This modification is often used to modulate the electronic properties and biological activity of the resulting molecule. nih.gov
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, and alkynyl groups, dramatically increasing molecular complexity.
Modification of the Ester Group: The ethyl ester at C-3 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further functionalization. chemicalbook.com Hydrazinolysis of the ester group can also produce carbohydrazides, which are precursors to other heterocyclic systems like thiazoles. mdpi.com
Condensation and Cyclization Reactions: The indole core can participate in condensation and cyclization reactions to build fused heterocyclic systems. For example, derivatives can be used to synthesize complex structures like spiroindoles or thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. scirp.orgbeilstein-archives.org
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagent/Condition | Position(s) Involved | Resulting Functional Group/Structure |
| N-Alkylation | Alkyl halide, Base (e.g., KOH) mdpi.com | N-1 | N-Alkyl indole |
| Hydrolysis | Aqueous Base (e.g., NaOH) iajps.com | C-3 (Ester) | Carboxylic acid |
| Amidification | Amine, Coupling Agent | C-3 (Carboxylic Acid) | Amide |
| Hydrazinolysis | Hydrazine (B178648) Hydrate (B1144303) mdpi.com | C-3 (Ester) | Carbohydrazide |
| Cross-Coupling | Boronic Acid, Pd Catalyst | C-5 (Bromine) | C-5 Aryl indole |
| Spirocyclization | Oxidizing Agent (e.g., CrO3) beilstein-archives.org | Indole Ring | Spiroindole |
Application in Advanced Materials Science (e.g., optoelectronics)
The unique chemical and electronic properties of the indole ring system position its derivatives as promising candidates for applications in advanced materials science. chemimpex.com The extended π-conjugated system of the indole nucleus gives rise to intrinsic fluorescence properties. nih.gov This has led to the investigation of indole derivatives as potential fluorometric and colorimetric probes for detecting specific ions or molecules. nih.gov
By modifying the substituents on the this compound core, it is possible to tune these photophysical properties. For example, introducing electron-donating or electron-withdrawing groups can alter the absorption and emission wavelengths. This tunability makes these compounds attractive for the development of:
Organic Light-Emitting Diodes (OLEDs): Indole derivatives could serve as emitter or host materials in OLED devices.
Fluorescent Sensors: Derivatives can be designed to exhibit changes in their fluorescence upon binding to specific analytes, making them useful in chemical sensing and bio-imaging.
Polymers and Coatings: The compound can be used as a monomer or an additive in the creation of specialty polymers and coatings with unique optical or electronic properties. chemimpex.com
Future research will likely involve the synthesis of oligomers and polymers containing the 5-bromoindole-3-carboxylate moiety to explore their bulk material properties for applications in optoelectronics and other advanced technologies.
Further Computational Modeling for Reaction Prediction and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern drug design and chemical synthesis. bohrium.com Techniques such as Density Functional Theory (DFT) and other quantum mechanical modeling methods can provide deep insights into reaction mechanisms, transition states, and the prediction of chemical properties. asianpubs.org
For this compound and its derivatives, computational modeling can be applied to:
Predict Reaction Outcomes: By modeling different reaction pathways, chemists can predict the most likely products of a novel synthetic step, saving significant time and resources in the laboratory. This is particularly useful for complex cyclization or cross-coupling reactions. bohrium.com
Elucidate Reaction Mechanisms: Computational studies can map out the energy landscape of a reaction, identifying key intermediates and transition states. This understanding allows for the optimization of reaction conditions (e.g., catalyst, solvent, temperature) to improve yields and selectivity.
Design Novel Molecules: Molecular modeling can be used to predict the electronic and photophysical properties of hypothetical derivatives before they are synthesized. asianpubs.org This allows researchers to design molecules with specific characteristics tailored for applications in materials science or as therapeutic agents.
The integration of computational modeling with synthetic chemistry will accelerate the discovery and development of new molecules derived from this compound, guiding experimental work and enabling more rational design strategies. bohrium.com
Q & A
Basic Research Question
- 1H/13C NMR : Characterize substituent positions. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR, while bromine-induced deshielding shifts aromatic protons to 7.1–7.3 ppm in 1H NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 283.04 for C₁₁H₁₀BrNO₂) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
How does the position of substituents (e.g., bromine, ester groups) on the indole ring influence reactivity and biological activity?
Advanced Research Question
Positional isomerism significantly impacts properties:
- Reactivity : Bromine at C5 stabilizes electrophilic substitution at C3, directing further functionalization (e.g., triazole coupling) .
- Biological Activity :
- C3 Ester : Enhances membrane permeability compared to carboxylic acids .
- C5 Bromine : Increases halogen bonding with biological targets (e.g., kinases) .
Advanced Research Question
- Solvent Polarity : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates .
- Catalyst Efficiency : CuI accelerates azide-alkyne cycloadditions in triazole-functionalized analogs .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination .
- Workup Strategy : Sequential extraction (ethyl acetate/water) reduces impurity carryover .
Q. Troubleshooting Low Yields :
- If yield <30%, check for incomplete bromination via TLC or increase reaction time.
- For esterification failures, verify anhydrous conditions to prevent hydrolysis .
What methodologies are used to study the biological interactions of this compound?
Advanced Research Question
- Enzyme Assays : Measure inhibition of kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™) .
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Quantify affinity (KD) with immobilized protein targets .
- Molecular Docking : Predict binding modes using software like AutoDock (e.g., interaction with ATP-binding pockets) .
- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cancer cell lines .
Advanced Research Question
- Deuterated Solvent Effects : Compare NMR in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 7.1–7.3 ppm) .
- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable (e.g., analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
